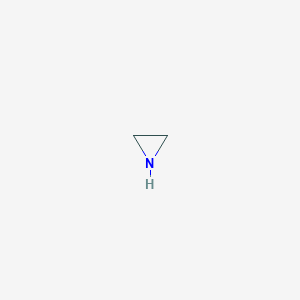

Aziridine

Beschreibung

Ethyleneimine is a monofunctional alkylating agent with potential antineoplastic activity. Reacting with DNA mainly at guanine and adenine residues, ethylenimine alkylates DNA, thereby producing DNA interstrand crosslinks and DNA breaks, and interfering with DNA replication and cell division. (NCI04)

Ethyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 12°F. Less dense than water. Flammable over a wide range of vapor-air concentrations. Vapors irritate the skin, eyes, nose, and throat. May be toxic by prolonged inhalation, skin absorption, or ingestion. Carcinogenic. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently.

Structure

3D Structure

Eigenschaften

IUPAC Name |

aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWKCMXCCJGMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N, Array | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27233-25-6, 9002-98-6 | |

| Record name | Aziridine, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27233-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020599 | |

| Record name | Ethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 12 °F. Less dense than water. Flammable over a wide range of vapor-air concentrations. Vapors irritate the skin, eyes, nose, and throat. May be toxic by prolonged inhalation, skin absorption, or ingestion. Carcinogenic. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently., Liquid, Colorless liquid with an ammonia-like odor; Note: Usually contains inhibitors to prevent polymerization; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: Usually contains inhibitors to prevent polymerization.] | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aziridine, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEIMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/284 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyleneimine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

131 to 133 °F at 760 mmHg (EPA, 1998), 55-56 °C at 760 mm Hg, 56-57 °C, 133 °F | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEIMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/284 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyleneimine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

12 °F (EPA, 1998), The Guide from the Emergency Response Guidebook is for "ethylenimine, inhibited." -11 °C, 12 °F (-11 °C) (Closed cup), -11 °C c.c., 12 °F | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEIMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/284 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyleneimine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), SOL IN ALKALI, Soluble in ethanol; slightly soluble in ether; very soluble in chloroform; miscible in organic solvents, In water, 1X10+6 mg/L (miscible), Solubility in water: miscible, Miscible | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyleneimine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8321 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8321 at 24 °C/4 °C, Relative density (water = 1): 0.8, 0.83 | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEIMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/284 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyleneimine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.48 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.48 (Air=1), Relative vapor density (air = 1): 1.5, 1.48 | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEIMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/284 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

160 mmHg at 68 °F (EPA, 1998), 213.0 [mmHg], 213 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21.3, 160 mmHg | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEIMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/284 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyleneimine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

50-150 ppm sodium; 0.2 wt% water max | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily, water-white liquid, Colorless liquid ... [Note: Usually contains inhibitors to prevent polymerization]. | |

CAS No. |

151-56-4, 9002-98-6, 68130-98-3, 68130-99-4 | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyethyleneimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyethyleneimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyethyleneimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyethyleneimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyethyleneimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyleneimine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyleneimine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aziridine, homopolymer, ethoxylated, phosphonomethylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aziridine, homopolymer, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aziridine, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aziridine, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxylated Polyethylenepolyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 68130-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54P5FEX9FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEIMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/284 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenimine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KX4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-98 °F Freezing Point (EPA, 1998), Freezing point: -71.5 °C, -74 °C, -97 °F | |

| Record name | ETHYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEIMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/284 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyleneimine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Aziridine for Chemical Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding theories of aziridine, a fundamental three-membered nitrogen-containing heterocycle. The unique characteristics of this compound, including its high ring strain and the nature of its chemical bonds, are critical to understanding its reactivity and widespread application in medicinal chemistry and organic synthesis. This document presents quantitative structural data, details the primary bonding models, and outlines the experimental protocols used for its characterization.

Molecular Structure and Quantitative Data

This compound is a saturated, three-membered heterocycle consisting of two carbon atoms and one nitrogen atom. The strained ring structure dictates its unique geometry and chemical properties. The internal bond angles are severely compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms and 120° for sp²-hybridized atoms.[1] This deviation results in significant angle strain, which is a defining feature of this compound's chemistry.

Experimental and computational studies have provided precise data on the geometry of the parent this compound molecule. The key structural parameters are summarized in the table below.

| Parameter | Experimental Value | Computational Value | Method |

| C-N Bond Length | 1.475 ± 0.005 Å | 1.475 Å | Microwave Spectroscopy |

| C-C Bond Length | 1.480 ± 0.005 Å | 1.481 Å | Microwave Spectroscopy |

| C-H Bond Length | 1.083 ± 0.005 Å | 1.083 Å | Microwave Spectroscopy |

| N-H Bond Length | 1.016 ± 0.010 Å | 1.016 Å | Microwave Spectroscopy |

| ∠C-N-C Angle | 60.1 ± 0.3° | 59.9° | Microwave Spectroscopy |

| ∠H-C-H Angle | 115.7 ± 0.8° | 115.7° | Microwave Spectroscopy |

| Nitrogen Inversion Barrier | 17-19 kcal/mol | - | Dynamic NMR Spectroscopy |

| Ring Strain Energy | ~27 kcal/mol | ~27-28 kcal/mol | Combustion Calorimetry / Computational |

Experimental data for bond lengths and angles are primarily derived from microwave spectroscopy and gas-phase electron diffraction studies. The nitrogen inversion barrier is determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. Ring strain energy is estimated from heats of combustion and computational methods.

Bonding Theories

The bonding in highly strained rings like this compound cannot be adequately described by simple valence bond theory with standard sp³ hybridization. Two principal models, the Coulson-Moffitt (Bent Bond) model and the Walsh model, provide more sophisticated descriptions of the electronic structure.

The Coulson-Moffitt (Bent Bond) Model

Originally developed for cyclopropane, the Coulson-Moffitt model proposes that the C-C and C-N bonds in this compound are not linear combinations of atomic orbitals pointing directly at one another.[2][3] Instead, the hybrid orbitals used for ring bonding have a higher p-character than typical sp³ orbitals and are directed away from the internuclear axes. This results in "bent" or "banana" bonds, where the electron density is concentrated outside the geometric lines connecting the nuclei.[4][5]

This outward curvature of the bonding orbitals reduces the severe angle strain that would arise from forcing standard hybrid orbitals into a 60° angle. However, the overlap of these orbitals is less effective than in a standard sigma bond, leading to weaker ring bonds and contributing to the high reactivity of aziridines through ring-opening reactions.

The Walsh Molecular Orbital Model

The Walsh model provides a molecular orbital (MO) perspective on the bonding in three-membered rings.[6][7][8][9][10][11][12] It considers how the energies of the molecular orbitals change as the molecule distorts from a hypothetical linear or planar geometry to its actual cyclic structure. For a three-membered ring like this compound, the Walsh model constructs a set of molecular orbitals from the valence atomic orbitals of the ring atoms.

The key insight from the Walsh model is the presence of a high-energy, occupied molecular orbital with significant p-character on the exterior of the ring, and a low-energy, unoccupied molecular orbital also located on the exterior. The highest occupied molecular orbital (HOMO) is of π-type symmetry and is responsible for the nucleophilic character of the ring, while the lowest unoccupied molecular orbital (LUMO) can accept electrons, explaining the ring's susceptibility to electrophilic attack.

The following diagram illustrates the conceptual relationship between these bonding theories and the resulting chemical properties of this compound.

Experimental Protocols

The structural and dynamic properties of this compound are determined through a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Gas-Phase Electron Diffraction (GED) for Molecular Structure Determination

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the vapor phase, free from intermolecular interactions.[13][14]

Methodology:

-

Sample Preparation: A sample of this compound is purified and placed in a sample holder connected to a nozzle system. The sample is heated to produce a sufficient vapor pressure for analysis.

-

Experimental Setup: The experiment is conducted in a high-vacuum chamber (typically < 10⁻⁵ mbar). An electron beam is generated by an electron gun and accelerated to a high voltage (e.g., 60 keV). This beam is collimated and directed towards the effusive nozzle from which the gaseous this compound sample emerges.

-

Data Collection: The electron beam is scattered by the gas-phase this compound molecules. The scattered electrons produce a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or imaging plate). To enhance the weaker, high-angle scattering data, a rotating sector is placed in front of the detector to modulate the intensity of the scattered electrons as a function of the scattering angle.

-

Data Analysis:

-

The diffraction pattern is digitized, and the intensity is measured as a function of the scattering vector, s.

-

The total scattering intensity is a sum of the molecular scattering and the atomic scattering. The atomic scattering is subtracted to yield the molecular scattering intensity, sM(s).

-

A theoretical molecular scattering curve is calculated based on a model of the molecule's geometry (bond lengths, bond angles, and torsional angles).

-

A least-squares refinement process is used to adjust the geometric parameters of the model to achieve the best possible fit between the theoretical and experimental scattering curves. This refinement yields the equilibrium geometry of the molecule.

-

The workflow for a typical gas-phase electron diffraction experiment is depicted below.

Microwave Rotational Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its moments of inertia and, subsequently, its precise geometry can be determined.[11][15][16]

Methodology:

-

Sample Introduction: Gaseous this compound is introduced into a waveguide sample cell at low pressure.

-

Instrumentation: A source generates microwave radiation over a range of frequencies. This radiation is passed through the sample cell to a detector.

-

Data Acquisition: The frequency of the microwave radiation is swept, and the detector records the frequencies at which the radiation is absorbed by the this compound molecules. These absorptions correspond to transitions between different rotational energy levels.

-

Spectral Analysis:

-

The resulting spectrum consists of a series of sharp absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

By analyzing the spectra of different isotopologues of this compound (e.g., containing ¹³C or ¹⁵N), the positions of individual atoms can be determined, leading to a highly accurate determination of bond lengths and angles.

-

Dynamic NMR Spectroscopy for Nitrogen Inversion Barrier

The barrier to pyramidal inversion at the nitrogen atom in this compound is high enough to be studied on the NMR timescale. Dynamic NMR (DNMR) is the technique of choice for quantifying the energetics of this process.[6]

Methodology:

-

Sample Preparation: A solution of an appropriately substituted this compound (to create magnetically non-equivalent protons) is prepared in a suitable deuterated solvent.

-

NMR Data Acquisition: A series of ¹H NMR spectra are recorded at different temperatures.

-

At low temperatures, where the nitrogen inversion is slow on the NMR timescale, separate signals are observed for the diastereotopic protons.

-

As the temperature is increased, the rate of inversion increases, causing the signals to broaden.

-

At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single broad peak.

-

At higher temperatures, the inversion is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed.

-

-

Data Analysis and Calculation:

-

The rate constant (k) for the inversion process at the coalescence temperature can be calculated using the equation: k = (π * Δν) / √2 where Δν is the separation of the two signals (in Hz) at low temperature.

-

The Gibbs free energy of activation (ΔG‡) for the inversion barrier can then be calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

A more detailed analysis involves line-shape analysis, where the experimental spectra at various temperatures are simulated using different rate constants to obtain a more accurate determination of the activation parameters.

-

Single-Crystal X-ray Diffraction

While this compound itself is a liquid at room temperature, the structures of its solid derivatives can be determined with high precision using single-crystal X-ray diffraction.[1][7][17]

Methodology:

-

Crystal Growth: A suitable single crystal of an this compound derivative is grown from a solution. The crystal should be of good quality and appropriate size (typically 0.1-0.3 mm in each dimension).

-

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

The intensities of the reflections are used to calculate an electron density map of the unit cell.

-

An initial model of the molecular structure is fitted to the electron density map.

-

This model is then refined using a least-squares method, adjusting the atomic positions and thermal parameters to obtain the best fit between the observed and calculated diffraction data. The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles.

-

Conclusion

The structure of this compound is a classic example of how ring strain fundamentally dictates the bonding and reactivity of a molecule. The compressed bond angles lead to a unique electronic structure, which is rationalized by the Coulson-Moffitt and Walsh bonding models. These theoretical frameworks, in turn, explain the high reactivity of the this compound ring, its increased barrier to nitrogen inversion, and its reduced basicity compared to acyclic amines. The precise geometric parameters of this compound have been elucidated through a combination of experimental techniques, including gas-phase electron diffraction, microwave spectroscopy, and dynamic NMR, providing a solid foundation for understanding this important heterocyclic scaffold in the context of modern chemistry and drug development.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]

- 3. Coulson and Moffitt’s Modification - Pharmacareerinsider [pharmacareerinsider.com]

- 4. youtube.com [youtube.com]

- 5. Coulsonand moffittsmodification | PPTX [slideshare.net]

- 6. chemistry.montana.edu [chemistry.montana.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jcdavdasuya.org [jcdavdasuya.org]

- 12. Walsh diagram - Wikipedia [en.wikipedia.org]

- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 14. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Microwave Spectroscopy | Teaching [teaching.astro.uni-koeln.de]

- 17. scispace.com [scispace.com]

introduction to aziridine nomenclature and stereoisomers

An In-depth Technical Guide to Aziridine Nomenclature and Stereoisomers

Introduction

Aziridines are three-membered saturated nitrogen heterocycles, analogous to epoxides.[1][2] As the smallest saturated N-heterocycles, they possess significant ring strain, with internal bond angles of approximately 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized atoms.[2][3][4] This inherent strain, calculated to be around 113 kJ mol⁻¹, makes them highly reactive and valuable synthetic intermediates.[4] Aziridines are crucial building blocks in organic synthesis for creating complex, nitrogen-containing molecules, including chiral amines, amino acids, and β-lactams.[1][5] Furthermore, the this compound motif is present in numerous biologically active natural products and pharmaceutical agents, such as Mitomycin C, which exhibits antitumor properties.[3][4]

This guide provides a comprehensive overview of the nomenclature used to describe these compounds and delves into the complex stereochemical properties that arise from their unique three-membered ring structure.

This compound Nomenclature

The naming of aziridines can follow several conventions, with the most common being the Hantzsch-Widman system and substitutive nomenclature recognized by IUPAC.

Systematic IUPAC Names:

-

This compound : This is the preferred IUPAC name for the parent compound, C₂H₅N.[6]

-

Azacyclopropane : This is another systematic IUPAC name that treats the compound as a cyclopropane ring where one carbon has been replaced by nitrogen.[6]

Substituent Naming:

-

The ring atoms are numbered starting with the nitrogen atom as position 1.

-

Substituents on the nitrogen atom are designated with an "N-" prefix.[7]

-

Substituents on the carbon atoms are numbered 2- or 3-.

-

For multiple substituents, standard IUPAC rules of prioritization and alphabetization apply.

Examples:

-

N-Chloro-2-methylthis compound : A methyl group is on carbon 2, and a chlorine atom is on the nitrogen.[3]

-

1-(Aziridin-1-yl)-2-methylpropan-1-one : An isobutyryl group is attached to the nitrogen atom.[8]

-

Ethyl 3-phenylthis compound-2-carboxylate : An ethyl ester group is at position 2 and a phenyl group is at position 3.

Caption: Logical workflow for the systematic IUPAC naming of a substituted this compound.

Stereoisomers of Aziridines

The stereochemistry of aziridines is complex, featuring chirality at both the carbon atoms and, uniquely, at the nitrogen atom due to a high barrier to pyramidal inversion.

Carbon Stereocenters: Diastereomers and Enantiomers

When the carbon atoms of the this compound ring are substituted, stereoisomers can arise. For a 2,3-disubstituted this compound, both cis and trans diastereomers are possible.

-

cis-isomer : The substituents on C2 and C3 are on the same side of the ring.

-

trans-isomer : The substituents on C2 and C3 are on opposite sides of the ring.

Each of these diastereomers is chiral and can exist as a pair of enantiomers (R,S configurations). Therefore, a 2,3-disubstituted this compound can exist as a mixture of up to four stereoisomers. The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry, often requiring asymmetric catalysis or the use of chiral auxiliaries.[9][10][11]

Caption: Stereoisomeric relationships for a generic 2,3-disubstituted this compound.

Nitrogen Stereocenter: Pyramidal Inversion

Unlike acyclic amines that undergo rapid pyramidal inversion at room temperature, the nitrogen atom in an this compound ring inverts much more slowly.[12] This is due to the significant angle strain in the three-membered ring; the planar transition state required for inversion would further increase this strain.[3] The energy barrier for nitrogen inversion in aziridines is significantly higher than in open-chain amines, making the nitrogen a stereogenic center in some cases.[13]

This high inversion barrier allows for the potential isolation of stable, non-interconverting enantiomers or diastereomers known as invertomers .[3] The stability of these invertomers is highly dependent on the substituent attached to the nitrogen. Electron-withdrawing groups (e.g., -Cl, -COR, -SO₂R) increase the inversion barrier, making isolation at room temperature feasible.[1] For example, the barrier in 2-methylthis compound is about 17 kcal/mol, but for N-chloro-2-methylthis compound, it increases to approximately 27 kcal/mol.[1]

Caption: Energy profile of nitrogen inversion in an N-substituted this compound.

Quantitative Structural and Energetic Data

The unique structure of aziridines results in specific physicochemical properties. Key quantitative data are summarized below.

| Property | Value | Notes |

| C-N-C Bond Angle | ~60° | Significantly strained compared to the ~109.5° of acyclic amines.[2][3] |

| Ring Strain Energy | ~113 kJ/mol (27 kcal/mol) | Comparable to cyclopropane and ethylene oxide.[4] |

| pKa (Conjugate Acid) | 7.9 - 8.0 | Less basic than acyclic amines (pKa ~11) due to increased s-character of the nitrogen lone pair.[1][3] |

| Nitrogen Inversion Barrier | 8-12 kcal/mol | For the parent this compound.[13] |

| N-Inversion Barrier (2-methylthis compound) | 17 kcal/mol | High enough to slow inversion but not stop it at room temperature.[1] |

| N-Inversion Barrier (N-chloro-2-methylthis compound) | ~27 kcal/mol | High enough to allow for the isolation of stable invertomers at room temperature.[1] |

Experimental Protocols: Synthesis of Chiral Aziridines

The synthesis of enantiomerically pure aziridines is of great interest. Catalytic asymmetric aziridination is a modern and powerful method for achieving this. Below is a representative protocol for the synthesis of a trans-2,3-disubstituted this compound catalyzed by a Lewis acid, adapted from generalized procedures.[11][14]

Protocol: Lewis Acid-Catalyzed Asymmetric Aziridination

Objective: To synthesize an enantiomerically enriched trans-2,3-disubstituted this compound from an N-benzhydryl imine and ethyl diazoacetate.

Materials:

-

N-benzhydryl imine (1.0 equiv)

-

Chiral Lewis Acid Catalyst (e.g., VANOL-derived boroxinate, 5 mol%)[1]

-

Ethyl diazoacetate (EDA, 1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (for quenching)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Charging Reactants: The N-benzhydryl imine (1.0 equiv) and the chiral catalyst (5 mol%) are added to the flask. Anhydrous DCM is added to dissolve the solids.

-

Cooling: The solution is cooled to the desired temperature (e.g., 0 °C) using an ice bath. Maintaining low temperatures is often critical for achieving high selectivity.[14]

-

Slow Addition: Ethyl diazoacetate (1.1 equiv), dissolved in a small amount of anhydrous DCM, is added slowly to the reaction mixture via a syringe pump over 1-2 hours. A slow addition rate is crucial to suppress side reactions.

-

Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is fully consumed.

-

Quenching: Once the reaction is complete, it is quenched by the addition of a few drops of triethylamine to neutralize the Lewis acid catalyst.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to isolate the pure trans-aziridine product.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and its enantiomeric excess is determined by chiral HPLC analysis.

Caption: General experimental workflow for the synthesis and purification of aziridines.

References

- 1. Recent updates and future perspectives in this compound synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemeurope.com]

- 3. Aziridines - Wikipedia [en.wikipedia.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. This compound, 1-(2-methyl-1-oxopropyl)- | C6H11NO | CID 88464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of aziridines with multiple chiral substitutions by copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Pyramidal inversion - Wikipedia [en.wikipedia.org]

- 13. baranlab.org [baranlab.org]

- 14. benchchem.com [benchchem.com]

Aziridinium Ions: A Comprehensive Technical Guide to Formation, Stability, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Aziridinium ions, the protonated or alkylated three-membered nitrogen-containing heterocycles, are highly reactive intermediates of significant interest in organic synthesis and medicinal chemistry. Their inherent ring strain and electrophilic nature make them valuable for the construction of complex nitrogen-containing molecules, including a wide array of pharmaceuticals and biologically active compounds. This guide provides an in-depth exploration of the formation, stability, and reactivity of aziridinium ions, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Formation of Aziridinium Ions